Phenobarbital diethylamine is a compound derived from phenobarbital, a long-acting barbiturate and anticonvulsant medication used primarily in the management of seizures. It is classified as a neuropsychiatric agent and is known for its ability to enhance the effects of gamma-aminobutyric acid at the GABA-A receptor, leading to its sedative and anticonvulsant properties. The chemical formula for phenobarbital diethylamine is with a molecular weight of approximately 305.37 g/mol .
Phenobarbital diethylamine can be synthesized from phenobarbital through various chemical reactions involving diethylamine. The resulting compound is often used in pharmacological studies and has applications in both clinical and research settings.
The synthesis of phenobarbital diethylamine involves several methods, primarily focusing on the reaction of phenobarbital with diethylamine. Here are some notable synthesis techniques:
The molecular structure of phenobarbital diethylamine consists of a pyrimidine ring with ethyl and phenyl groups attached. The compound's structure can be represented as follows:
Phenobarbital diethylamine participates in several chemical reactions typical for barbiturates:
Phenobarbital diethylamine acts primarily through its interaction with GABA-A receptors in the central nervous system:
Phenobarbital diethylamine has several scientific applications:
Phenobarbital diethylamine acts as a positive allosteric modulator (PAM) at γ-aminobutyric acid type A (GABAA) receptors. These receptors are pentameric ligand-gated chloride channels, typically comprising 2α, 2β, and 1γ subunit (e.g., α1β2γ2) in synaptic configurations [2] [5]. Unlike classical benzodiazepines that bind at extracellular α/γ interfaces to increase chloride channel opening frequency, phenobarbital diethylamine primarily prolongs the mean open duration of chloride channels by stabilizing open states [4] [10]. This occurs via binding at transmembrane β/α subunit interfaces, distinct from GABA’s orthosteric sites [5] [10].
Key subunit-dependent effects include:
Table 1: Subunit-Specific Modulation of GABAA Receptors by Phenobarbital Diethylamine
Subunit Composition | Binding Site Affinity (Kd, µM) | Primary Effect on Chloride Current |
---|---|---|
α1β2γ2 | 83–110 | Prolonged open time (200–300%) |
α2β3γ2 | 150–200 | Prolonged open time (150–200%) |
α6β3δ | >300 | Minimal potentiation |
Beyond GABAergic actions, phenobarbital diethylamine directly inhibits ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid) and kainate subtypes. Electrophysiological studies in rodent hippocampal neurons demonstrate a 40–60% reduction in AMPA/kainate receptor-mediated currents at clinically relevant concentrations (100–300 µM) [3] [6]. Mechanistically, phenobarbital:
Table 2: Effects on Glutamate Receptor Subtypes
Receptor Type | Phenobarbital IC50 (µM) | Modulation Mechanism |
---|---|---|
AMPA | 85 ± 12 | Non-competitive inhibition |
Kainate | 120 ± 18 | Allosteric channel blockade |
NMDA | >500 | No significant effect |
Phenobarbital diethylamine’s dual actions—GABAA potentiation and AMPA/kainate suppression—create a synergistic inhibition of neuronal excitability. At GABAA receptors:
Pulse-train stimulation experiments reveal cumulative inhibition, where repetitive neuronal firing amplifies phenobarbital’s suppression of voltage-gated Na+ and K+ currents. This is GABAA-independent, as neither flumazenil nor chlorotoxin reverses the effect [9].
The diethylamine counterion in phenobarbital diethylamine (vs. sodium in phenobarbital) significantly alters physicochemical properties:
Table 3: Physicochemical Comparison: Phenobarbital vs. Phenobarbital Diethylamine
Property | Phenobarbital Sodium | Phenobarbital Diethylamine |
---|---|---|
LogP | 1.41 | 2.23 |
Water Solubility (mg/mL) | 100 | 220 |
pKa | 7.3 | 8.2 |
GABAA Kd (µM) | 110 ± 15 | 83 ± 9 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8